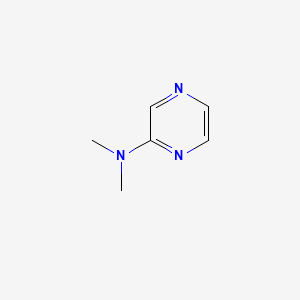
アンピジン
概要
説明
AMPYZINE(アンピジン)、別名N,N-ジメチルピラジン-2-アミンは、中枢神経系刺激薬です。ピラジンの誘導体であり、分子式はC6H9N3です。 この化合物は、神経系への刺激効果で知られています .
科学的研究の応用
Ampyzine has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: Ampyzine is studied for its effects on biological systems, particularly its stimulating effects on the central nervous system.
Medicine: Research is ongoing to explore its potential therapeutic applications, especially in treating conditions related to the nervous system.
作用機序
アンピジンは、中枢神経系を刺激することにより、その効果を発揮します。特定の分子標的と経路と相互作用し、神経活動の増加につながります。 関与する正確な分子標的と経路はまだ調査中ですが、脳内の神経伝達物質レベルと受容体活性を影響することが知られています .
類似化合物の比較
アンピジンは、次のような他のピラジン誘導体と類似しています。
2-アミノピラジン: 類似の化学的性質を持つ別のピラジン誘導体。
2-クロロピラジン: アンピジンの合成における前駆体。
ジメチルアミン: アンピジンの合成の最終段階で使用される関連化合物。アンピジンを際立たせているのは、その特定の構造と、中枢神経系への独特の刺激効果です.
生化学分析
Biochemical Properties
It is known that the compound is structurally similar to endogenous substances such as ions, vitamins, sugars, and amino acids This structural similarity may allow Ampyzine to interact with various enzymes, proteins, and other biomolecules in the body
Cellular Effects
Ampyzine is known to act as a central nervous system stimulant . This suggests that it may influence various types of cells and cellular processes, including those involved in nerve conduction It may impact cell function by influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that Ampyzine exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Algorithms have been developed to detect reasonable temporal correlations between the administration of a drug and the alteration of a laboratory value course .
Dosage Effects in Animal Models
It is known that the dose-effect relationship is a critical aspect of pharmacology, influencing the efficacy and safety of a drug
Metabolic Pathways
The metabolic pathways involving Ampyzine are not well-characterized. It is known that metabolic pathways are a series of chemical reactions that start with a substrate and finish with an end product
Transport and Distribution
It is known that drug distribution is generally uneven because of differences in blood perfusion, tissue binding, regional pH, and permeability of cell membranes
Subcellular Localization
Tools such as LOCALIZER and the Human Protein Atlas can be used to predict the subcellular localization of proteins
準備方法
アンピジンを含む2-アミノピラジンの合成の古典的な方法は、いくつかのステップを伴います。
縮合反応: グリオキサールは、2-アミノマロンアミドと反応して、ピラジン誘導体を形成します。
酸触媒加水分解と脱炭酸: ピラジン誘導体は、酸触媒加水分解と脱炭酸を受けて、2-ヒドロキシピラジンを生成します。
ハロゲン化: 次に、2-ヒドロキシピラジンは、五塩化リンを使用してハロゲン化され、2-クロロピラジンが生成されます。
化学反応の分析
アンピジンは、次のようなさまざまな化学反応を起こします。
酸化: 特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。
還元: 還元反応により、アンピジンは還元型に変換されます。
置換: アンピジンは、置換反応を起こすことができ、その原子の1つ以上が他の原子または基に置き換えられます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、五塩化リンなどのハロゲン化剤が含まれます。
科学研究の応用
アンピジンは、いくつかの科学研究の応用があります。
化学: さまざまな有機合成反応の試薬として使用されます。
生物学: アンピジンは、生物学的システムへの影響、特に中枢神経系への刺激効果について研究されています。
医学: 特に神経系に関連する状態の治療における、その潜在的な治療的応用の探求が進行中です。
類似化合物との比較
Ampyzine is similar to other pyrazine derivatives, such as:
2-Aminopyrazine: Another pyrazine derivative with similar chemical properties.
2-Chloropyrazine: A precursor in the synthesis of ampyzine.
Dimethylamine: A related compound used in the final step of ampyzine synthesis. What sets ampyzine apart is its specific structure and the unique stimulating effects it has on the central nervous system.
特性
IUPAC Name |
N,N-dimethylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-9(2)6-5-7-3-4-8-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUINNXPPLPDRQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5214-29-9 | |
| Record name | N,N-Dimethyl-2-pyrazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5214-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ampyzine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005214299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMPYZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/630GTK993N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


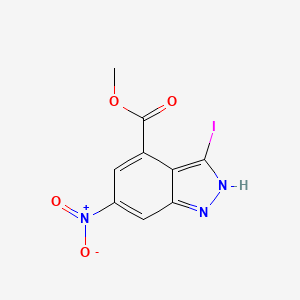
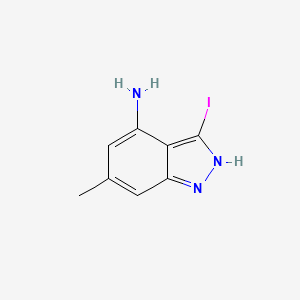
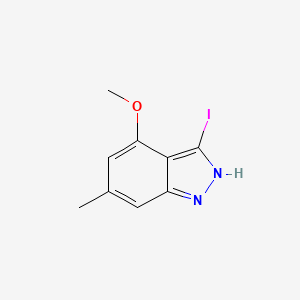
![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1614435.png)
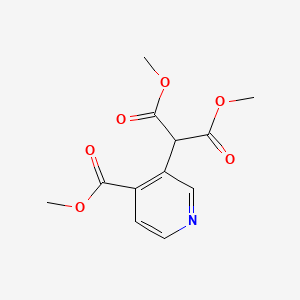
![4-(4-Chlorophenyl)-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B1614438.png)
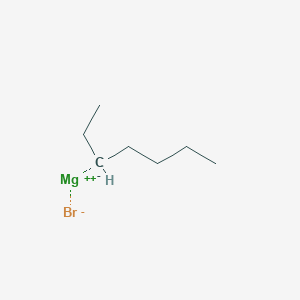
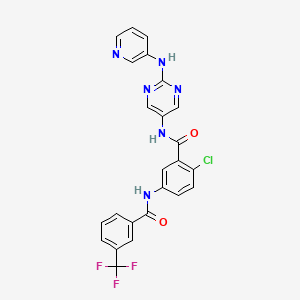

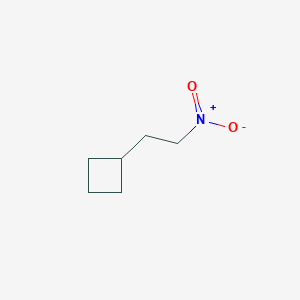
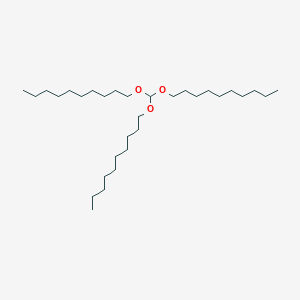
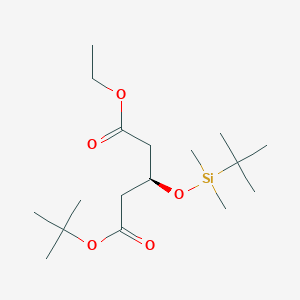

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B1614452.png)
